![molecular formula C18H23N7O2S2 B2794168 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1286718-62-4](/img/structure/B2794168.png)
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
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Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N7O2S2 and its molecular weight is 433.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features suggest potential anticancer activity. Researchers are investigating its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Early studies indicate promising results, making it a candidate for further investigation in cancer therapy .
- The presence of sulfur and triazole moieties in the compound hints at antimicrobial potential. Scientists are exploring its efficacy against bacteria, fungi, and other pathogens. Understanding its mode of action could lead to novel antimicrobial agents .
- Piperidine derivatives often interact with neurotransmitter receptors. Researchers are studying this compound’s impact on neuronal function, receptor binding, and potential neuroprotective effects. Insights gained may contribute to drug development for neurological disorders .
- The oxadiazole ring system is associated with anti-inflammatory properties. Investigations focus on whether this compound can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions .
- The sulfur atom’s presence suggests metal-binding capabilities. Researchers are exploring its coordination behavior with transition metals. Applications include metalloenzyme inhibition, catalysis, and drug delivery .
- The compound’s conjugated system and heterocyclic rings make it interesting for organic electronics. Scientists investigate its use in organic semiconductors, photovoltaics, and light-emitting devices .
Anticancer Research
Antimicrobial Properties
Neuropharmacology
Anti-inflammatory Agents
Metal Chelation and Coordination Chemistry
Materials Science and Organic Electronics
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S2/c1-24-12-20-22-18(24)29-9-6-19-17(26)13-4-2-7-25(10-13)11-15-21-16(23-27-15)14-5-3-8-28-14/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWDBOSOBZHVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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